5-Bromoimidazo[1,2-a]pyrazine
Overview
Description
5-Bromoimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C6H4BrN3 It is a derivative of imidazo[1,2-a]pyrazine, where a bromine atom is substituted at the 5th position of the pyrazine ring
Mechanism of Action
Target of Action
5-Bromoimidazo[1,2-a]pyrazine primarily targets phosphodiesterase and beta-adrenergic receptors . These targets play a crucial role in various biological processes. Phosphodiesterase is involved in breaking down cyclic nucleotides, while beta-adrenergic receptors are part of the sympathetic nervous system and are activated by epinephrine and norepinephrine.
Mode of Action
The compound interacts with its targets by inhibiting their function . By inhibiting phosphodiesterase, it prevents the breakdown of cyclic nucleotides, leading to an increase in their levels. The inhibition of beta-adrenergic receptors can lead to various physiological changes, including relaxation of smooth muscle in the airways.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The result of this compound’s action is the modulation of the activity of its target proteins, leading to changes at the molecular and cellular levels. For example, the inhibition of phosphodiesterase can lead to an increase in the levels of cyclic nucleotides, affecting various cellular processes. The inhibition of beta-adrenergic receptors can lead to relaxation of smooth muscle in the airways, showing antibronchospastic activity in vitro .
Biochemical Analysis
Biochemical Properties
5-Bromoimidazo[1,2-a]pyrazine plays a crucial role in biochemical reactions, particularly in the inhibition of phosphodiesterase and beta-adrenergic receptors . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit phosphodiesterase, an enzyme responsible for breaking down cyclic nucleotides, thereby affecting signal transduction pathways. Additionally, this compound interacts with beta-adrenergic receptors, which are involved in the regulation of heart rate and muscle relaxation .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound exhibits antibronchospastic activity in vitro, indicating its potential in respiratory therapies . Furthermore, its interaction with phosphodiesterase and beta-adrenergic receptors suggests its role in regulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits phosphodiesterase by binding to its active site, preventing the breakdown of cyclic nucleotides. This inhibition leads to increased levels of cyclic AMP and cyclic GMP, which are crucial for various cellular processes. Additionally, this compound modulates beta-adrenergic receptors, affecting their signaling pathways and influencing physiological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere conditions at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibronchospastic activity. At higher doses, it may cause toxic or adverse effects. Understanding the threshold effects and the safe dosage range is crucial for its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding these mechanisms is essential for optimizing its therapeutic potential .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Identifying these localization signals and understanding their impact on the compound’s function can provide insights into its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines. The reaction proceeds through a tandem cyclization and bromination process, often facilitated by reagents such as tert-butyl hydroperoxide (TBHP) and iodine (I2) in solvents like toluene or ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromoimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: It can form more complex heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include TBHP, I2, and various nucleophiles. Reaction conditions typically involve moderate temperatures and solvents like toluene or ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromoimidazo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring.
3-Bromoimidazo[1,2-a]pyridine: A close analog with the bromine atom at the 3rd position of the pyridine ring.
Uniqueness
5-Bromoimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern and the electronic effects imparted by the bromine atom
Properties
IUPAC Name |
5-bromoimidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-8-4-6-9-1-2-10(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOIGNRRWFGLBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236499 | |
Record name | 5-Bromoimidazo(1,2-a)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87597-26-0 | |
Record name | 5-Bromoimidazo(1,2-a)pyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087597260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromoimidazo(1,2-a)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromoimidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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